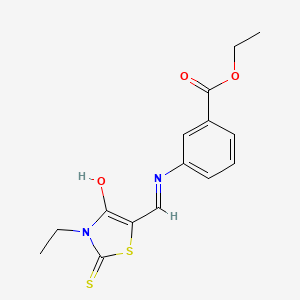

Ethyl 3-(((4-ethyl-5-oxo-3-thioxo-2,4-thiazolidinylidene)methyl)amino)benzoate

CAS No.: 1024679-42-2

Cat. No.: VC4750042

Molecular Formula: C15H16N2O3S2

Molecular Weight: 336.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1024679-42-2 |

|---|---|

| Molecular Formula | C15H16N2O3S2 |

| Molecular Weight | 336.42 |

| IUPAC Name | ethyl 3-[(3-ethyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylideneamino]benzoate |

| Standard InChI | InChI=1S/C15H16N2O3S2/c1-3-17-13(18)12(22-15(17)21)9-16-11-7-5-6-10(8-11)14(19)20-4-2/h5-9,18H,3-4H2,1-2H3 |

| Standard InChI Key | WJYOHSAKTCBYNF-XFXZXTDPSA-N |

| SMILES | CCN1C(=C(SC1=S)C=NC2=CC=CC(=C2)C(=O)OCC)O |

Introduction

Molecular Structure and Physicochemical Properties

Chemical Composition and Stereoelectronic Features

The compound’s molecular formula, , corresponds to a molecular weight of 336.42 g/mol. Its structure integrates a 2,4-thiazolidinylidene ring system substituted with an ethyl group at position 4, a ketone at position 5, and a thione at position 3. The benzoate ester moiety is linked via a methylene-amino bridge to the thiazolidinone core, creating a conjugated system that enhances electronic delocalization.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 1024679-42-2 |

| Molecular Formula | |

| Molecular Weight | 336.42 g/mol |

| IUPAC Name | Ethyl 3-[(3-ethyl-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl)methylamino]benzoate |

| Solubility | Limited aqueous solubility; soluble in DMSO, DMF |

The thione (C=S) and ketone (C=O) groups within the thiazolidinone ring contribute to its electrophilic reactivity, enabling interactions with biological nucleophiles such as cysteine residues in enzymes. The ethyl ester group enhances lipid solubility, potentially improving membrane permeability in biological systems.

Synthetic Methodologies

Route 1: Thiazolidinone Intermediate Formation

The synthesis begins with the cyclization of thiourea derivatives with bromoacetate in acidic conditions to form the 2-thioxo-4-thiazolidinone intermediate (Compound 3) . This intermediate undergoes Knoevenagel condensation with 4-formylbenzoate esters in ethanol under reflux, catalyzed by piperidine, to yield the target compound . This route predominantly produces the Z-isomer due to steric and electronic stabilization of the conjugated system .

Table 2: Comparison of Synthetic Routes

| Parameter | Route 1 | Route 2 (Isothiocyanate Pathway) |

|---|---|---|

| Starting Material | Thiourea derivatives | Aryl isothiocyanates |

| Key Reagents | Bromoacetate, piperidine | Thioglycolic acid, triethylamine |

| Yield | 60–75% | 80–85% |

| Isomer Predominance | Z-isomer | Z-isomer |

Route 2: Isothiocyanate-Based Synthesis

Mechanism of Action

The compound’s bioactivity arises from its dual capacity to act as an electrophile and a metal chelator. The thiazolidinone ring’s thione group forms reversible covalent bonds with cysteine thiols in enzyme active sites, while the ethyl benzoate moiety enhances cellular uptake. For example, in thioredoxin reductase inhibition, the compound’s sulfur atoms coordinate with the selenocysteine residue, blocking electron transfer.

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for designing analogs with improved pharmacokinetics. Ester-to-amide substitutions (e.g., replacing the ethyl group with a morpholino moiety) enhance metabolic stability in hepatic microsomes .

Chemical Biology Probes

Fluorescent derivatives incorporating dansyl or coumarin groups enable real-time tracking of target engagement in cellular assays. Such probes have elucidated the compound’s subcellular localization in mitochondrial and cytoplasmic compartments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume